N-(4-Methoxy-1-phenazinyl)acetamide
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Overview
Description
N-(4-Methoxy-1-phenazinyl)acetamide is an organic compound with the molecular formula C15H13N3O2 It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-1-phenazinyl)acetamide typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. One common method is the Wohl–Aue reaction, which involves the reaction of 1,2-diaminobenzene with an aldehyde in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-1-phenazinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazines .
Scientific Research Applications
N-(4-Methoxy-1-phenazinyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in treating infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-1-phenazinyl)acetamide involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. The compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound with a simpler structure and similar biological activities.
N-(4-Methoxyphenyl)acetamide: A related compound with different functional groups and applications.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Uniqueness
N-(4-Methoxy-1-phenazinyl)acetamide is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its methoxy and acetamide groups enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(4-methoxyphenazin-1-yl)acetamide |
InChI |
InChI=1S/C15H13N3O2/c1-9(19)16-12-7-8-13(20-2)15-14(12)17-10-5-3-4-6-11(10)18-15/h3-8H,1-2H3,(H,16,19) |
InChI Key |
IZDACJZDTNHIFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=NC3=CC=CC=C3N=C12)OC |
Origin of Product |
United States |
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